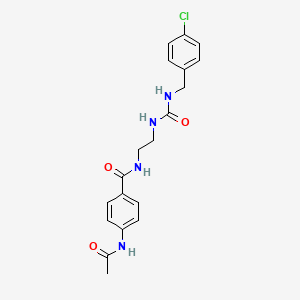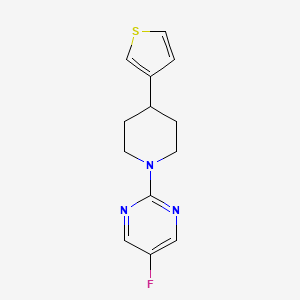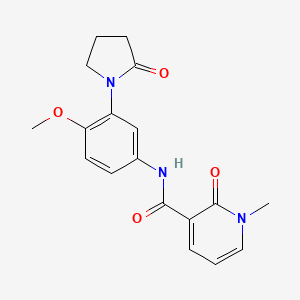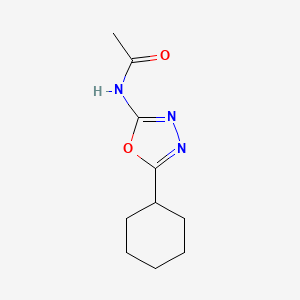![molecular formula C14H18O B2791844 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-75-8](/img/structure/B2791844.png)
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as Dibenzocyclooctadiene lignan compound, is a natural product that has been found to have various biological activities. It is derived from Schisandra chinensis, a plant commonly used in traditional Chinese medicine. In recent years, this compound has gained attention due to its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which can potentially be used in the treatment of various types of cancer.
実験室実験の利点と制限
One of the advantages of using [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments is its natural origin. It is derived from Schisandra chinensis, which makes it a natural product that can potentially be used in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability. It can be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in treating various diseases, and further research can potentially lead to the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Further research can help us better understand how this compound exerts its therapeutic effects, which can potentially lead to the development of new drugs. Finally, research can also focus on the synthesis of this compound, which can potentially lead to the development of new methods for synthesizing natural products.
合成法
The synthesis of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be achieved through various methods. One of the most commonly used methods involves the extraction of the compound from Schisandra chinensis. This method involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Another method involves the chemical synthesis of the compound, which requires the use of various reagents and catalysts.
科学的研究の応用
The potential therapeutic applications of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied in recent years. Several scientific studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGTIUCSIEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol](/img/structure/B2791780.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)